[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Description
[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group and an acetic acid moiety attached to the triazole ring
Properties
IUPAC Name |
2-[3-(2,5-dichlorophenyl)triazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-6-1-2-8(12)9(3-6)15-7(4-10(16)17)5-13-14-15/h1-3,5H,4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONXHZQNSUKGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=CN=N2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction using a suitable dichlorophenyl halide.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of Triazole Intermediates: Using automated reactors for the cycloaddition reaction.
Purification and Isolation: Employing techniques such as crystallization, distillation, or chromatography to purify the intermediate compounds.
Final Assembly: Combining the purified intermediates under controlled conditions to yield the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially yielding amine or hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation Products: Carboxylate derivatives.
Reduction Products: Amine or hydroxy derivatives.
Substitution Products: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Drug Development: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Agriculture: The compound can be used in the formulation of pesticides or herbicides.
Electronics: It can be utilized in the production of electronic components, such as semiconductors or sensors.
Mechanism of Action
The mechanism of action of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
- [1-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
- [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
- [1-(2,5-dichlorophenyl)-1H-1,2,4-triazol-3-yl]acetic acid
Comparison:
- Structural Differences: The position of the chlorine atoms on the phenyl ring and the type of triazole ring (1,2,3-triazole vs. 1,2,4-triazole) can influence the compound’s reactivity and binding properties.
- Unique Properties: [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
